molecular formula C21H25N3O4 B14808702 N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide

N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide

Cat. No.: B14808702
M. Wt: 383.4 g/mol
InChI Key: QMRYXEUVLIHXCK-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a butanamide backbone substituted with an ethoxyphenyl group at the N-position and a hydrazinyl linker connected to a 3-phenylpropanoyl moiety. Its IUPAC name reflects these structural elements, and synonyms include "N-(4-ethoxyphenyl)-3-hydrazinocarbonylpropanamide" (ECHEMI, 2022) .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide

InChI

InChI=1S/C21H25N3O4/c1-2-28-18-11-9-17(10-12-18)22-19(25)14-15-21(27)24-23-20(26)13-8-16-6-4-3-5-7-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,22,25)(H,23,26)(H,24,27)

InChI Key

QMRYXEUVLIHXCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-phenylpropanoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison
Compound Name Key Substituents Molecular Weight Key Differences vs. Target Compound Reference
Target Compound Ethoxyphenyl, 3-phenylpropanoyl ~371.4 (est.) Reference compound
4-[2-(diphenylacetyl)hydrazino]-4-oxo-N-phenylbutanamide Diphenylacetyl, phenyl 401.46 Bulkier diphenylacetyl group; higher MW
4-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-N-phenylbutanamide 2-chlorobenzoyl, phenyl 345.78 Electron-withdrawing Cl; reduced steric bulk
N-(4-aminophenyl)-3-methylbutanamide Aminophenyl, methyl 208.22 Simpler alkyl chain; no hydrazinyl group
2-(2-(3-Ethoxy-4-hydroxybenzylidene)hydrazinyl)-N-(4-ethoxyphenyl)-2-oxoacetamide Benzylidene hydrazinyl, ethoxy 371.387 Conjugated benzylidene group; tautomerism
Key Observations:

Substituent Impact on Properties: The ethoxyphenyl group in the target compound enhances lipophilicity compared to aminophenyl () but reduces polarity relative to chlorobenzoyl (). The 3-phenylpropanoyl moiety provides moderate steric bulk, intermediate between diphenylacetyl () and simpler alkyl chains ().

Spectral and Physicochemical Properties

Table 2: Spectral Data of Selected Compounds
Compound IR Stretching (cm⁻¹) NMR Features (1H/13C) Notes Reference
Target Compound ~1665 (C=O), ~1250 (C-N) Ethoxy δ 1.3–1.5 (CH3), δ 4.0 (OCH2) Predicted based on analogs
Hydrazinecarbothioamides () 1663–1682 (C=O), 1243–1258 (C=S) Aromatic protons δ 7.0–8.0 C=S confirms thioamide formation
1,2,4-Triazoles () 1247–1255 (C=S), no C=O Thione tautomer δ 7.5–8.5 Tautomeric stability confirmed
Diphenylacetyl analog () ~1670 (C=O) Diphenyl δ 7.2–7.6 Higher aromatic proton density
Key Observations:
  • The target compound’s C=O stretch (~1665 cm⁻¹) aligns with hydrazinecarbothioamides (), distinguishing it from triazoles lacking carbonyl groups .
  • Tautomerism : Unlike triazole-thione tautomers (), the target compound’s hydrazinyl group may adopt planar conformations, affecting reactivity .
Key Observations:
  • Ethoxyphenyl substitution may enhance blood-brain barrier penetration compared to polar analogs like aminophenyl () .

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